DL-2-(Trifluoromethyl)norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-(Trifluoromethyl)norleucine is a synthetic amino acid with the molecular formula C7H12F3NO2 and a molar mass of 199.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the norleucine backbone, making it a unique derivative of the naturally occurring amino acid norleucine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of DL-2-(Trifluoromethyl)norleucine may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield while minimizing the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-(Trifluoromethyl)norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
DL-2-(Trifluoromethyl)norleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study protein structure and function.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of DL-2-(Trifluoromethyl)norleucine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norleucine: A naturally occurring amino acid with a similar structure but lacking the trifluoromethyl group.
Leucine: Another amino acid with a similar backbone but different side chain.
Norvaline: An isomer of norleucine with a different side chain structure.
Uniqueness
DL-2-(Trifluoromethyl)norleucine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H12F3NO2 |
---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H12F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
OAWIVBGWGYNPOM-LURJTMIESA-N |
Isomerische SMILES |
CCCC[C@](C(=O)O)(C(F)(F)F)N |
Kanonische SMILES |
CCCCC(C(=O)O)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.